molecular formula C23H17N5OS B2824719 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-indole-5-carboxamide CAS No. 1797285-38-1

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-indole-5-carboxamide

Cat. No.: B2824719
CAS No.: 1797285-38-1
M. Wt: 411.48
InChI Key: OQWXIYQNCZLHIA-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at the 4-position with a phenyl group bearing a pyridin-3-ylamino moiety. The phenyl ring is further linked to an indole-5-carboxamide group, making it a hybrid heterocyclic system.

Properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5OS/c29-22(17-5-8-20-16(12-17)9-11-25-20)26-18-6-3-15(4-7-18)21-14-30-23(28-21)27-19-2-1-10-24-13-19/h1-14,25H,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWXIYQNCZLHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

A. Substituted Thiazole Carboxamides ()

Compounds such as ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates ([5] and [6]) and their amide derivatives ([3a–s]) are synthesized via coupling reactions with amines. The target compound differs by incorporating an indole-5-carboxamide group instead of simpler alkyl or aryl amines, which may enhance π-stacking interactions or solubility .

B. Urea-Linked Thiazole Derivatives ()

Examples include ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d–f). These compounds replace the indole-carboxamide with urea and piperazine moieties. In contrast, the indole group in the target compound may improve membrane permeability due to its aromatic hydrophobicity .

C. Pyrazolyl-Thiazole Hybrids ()

N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) features a pyrazole-thiazole scaffold.

D. Pyridinyloxy Chinoline Derivatives ()

Compounds like N-(4-(6-(benzyloxy)pyridin-3-ylamino)-3-cyano-7-(pyridin-4-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid include extended aromatic systems (chinoline) and pyridinyloxy groups. These structural elements may confer distinct binding modes compared to the simpler thiazole-indole framework of the target compound .

Data Table: Key Parameters of Analogs

Compound Name Molecular Weight (g/mol) Yield (%) Key Structural Features
N-(4-(2-(Pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-indole-5-carboxamide (Target) ~428.5* N/A Thiazole-indole hybrid, pyridin-3-ylamino
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) 548.2 93.4 Urea, trifluoromethyl, piperazine
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) ~409.5* N/A Pyrazole-thiazole, methylphenyl substituent
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate ([5]) ~264.3 N/A Methyl-pyridinyl thiazole, ester linkage

*Calculated based on structural formula.

Pharmacological Implications

While biological data for the target compound are absent in the evidence, structural comparisons suggest:

  • The indole moiety may enhance blood-brain barrier penetration compared to urea or piperazine-containing analogs .
  • The pyridin-3-ylamino group could facilitate hydrogen bonding with kinase ATP-binding pockets, similar to pyridinyloxy groups in compounds .

Q & A

Basic: What are the recommended synthetic routes for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-indole-5-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Step 1: Condensation of 2-aminothiazol-4(5H)-one derivatives with 3-formyl-1H-indole-2-carboxylic acid under reflux in acetic acid with sodium acetate as a catalyst .
  • Step 2: Functionalization of the thiazole ring via nucleophilic substitution or coupling reactions to introduce the pyridin-3-ylamino group.
  • Step 3: Final carboxamide formation using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF).

Critical Parameters:

  • Temperature control during reflux (typically 80–110°C).
  • Use of TLC (silica gel, ethyl acetate/hexane) to monitor intermediate formation .

Advanced: How can researchers optimize reaction yields for intermediates in the synthesis of this compound?

Methodological Answer:

  • Microwave-assisted synthesis (e.g., 100–150 W, 5–15 min) can enhance reaction efficiency compared to traditional reflux .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Catalyst screening: Transition metal catalysts (e.g., Pd/C for coupling steps) may reduce side reactions.

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